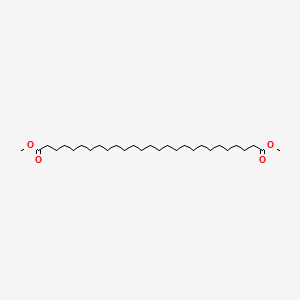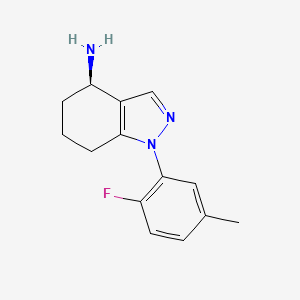
((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol: is a chiral compound with the molecular formula C11H15NO2 It is characterized by the presence of a benzyl group attached to the pyrrolidine ring, which is further substituted with a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol typically involves the reduction of (S)-1-benzyl-3,4-dihydroxy-2,5-pyrrolidinedione using a sodium borohydride-iodine system. The reaction proceeds through the formation of a borane intermediate, which is then reduced to yield the desired product. The reaction conditions include:
Starting Material: (S)-1-benzyl-3,4-dihydroxy-2,5-pyrrolidinedione
Reducing Agent: Sodium borohydride
Catalyst: Iodine
Solvent: Methanol
Temperature: Room temperature
Industrial Production Methods: For large-scale production, the same synthetic route can be employed with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Tosyl chloride or thionyl chloride for converting the hydroxyl group to a leaving group, followed by nucleophilic substitution.
Major Products:
Oxidation: Benzylpyrrolidine-3-carboxylic acid
Reduction: Benzylpyrrolidine
Substitution: Benzylpyrrolidine derivatives with various functional groups
Scientific Research Applications
Chemistry: ((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the therapeutic context.
Comparison with Similar Compounds
- (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine
- (3R,4R)-4-Ethylpyrrolidin-3-ylmethanol
- (3R,4R)-4-Methylpyrrolidin-3-ylmethanol
Uniqueness: ((3R,4R)-4-Benzylpyrrolidin-3-yl)methanol is unique due to the presence of the benzyl group, which imparts specific steric and electronic properties. This makes it distinct from other pyrrolidine derivatives and influences its reactivity and applications.
Properties
CAS No. |
910095-61-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[(3R,4R)-4-benzylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c14-9-12-8-13-7-11(12)6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12+/m0/s1 |
InChI Key |
VPLLVMLHQGKSPL-NWDGAFQWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)CO)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


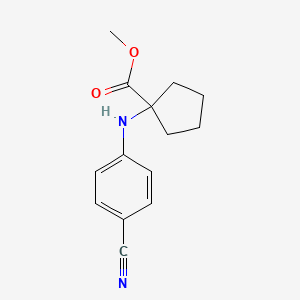
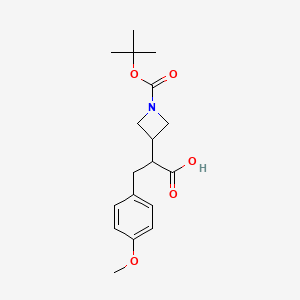
![9-Azadispiro[2.2.56.23]tridecane](/img/structure/B12985015.png)

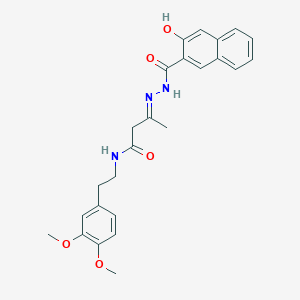
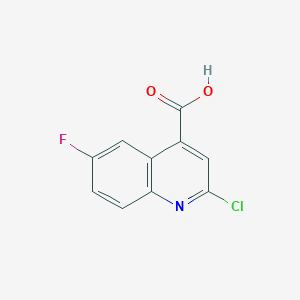


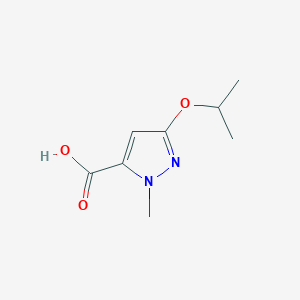
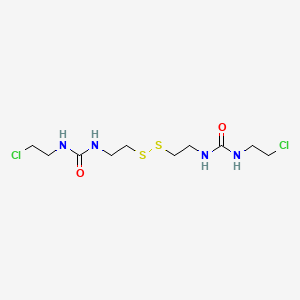
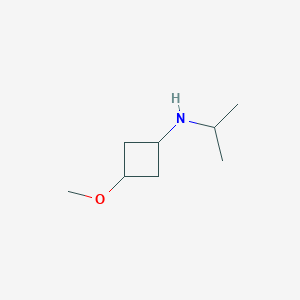
![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12985062.png)
